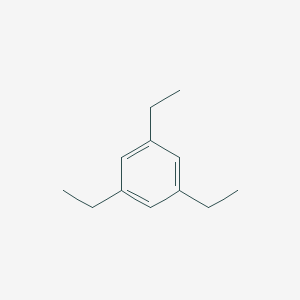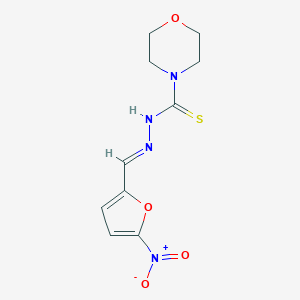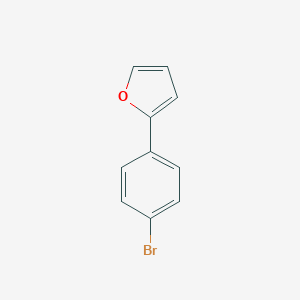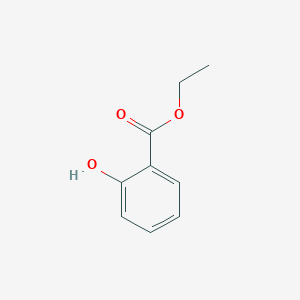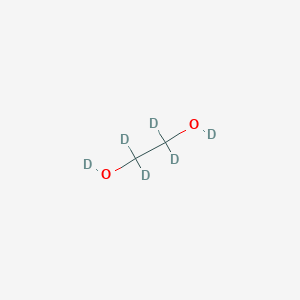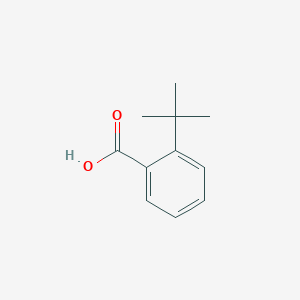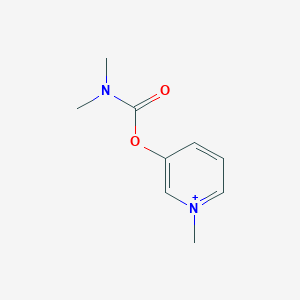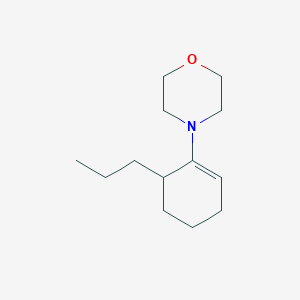
4-(6-Propyl-1-cyclohexen-1-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Propyl-1-cyclohexen-1-yl)morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a morpholine derivative and has a cyclohexene ring attached to it.
Scientific Research Applications
4-(6-Propyl-1-cyclohexen-1-yl)morpholine has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been shown to have anticonvulsant properties, which could be useful in the treatment of epilepsy.
Mechanism of Action
The exact mechanism of action of 4-(6-Propyl-1-cyclohexen-1-yl)morpholine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. This modulation leads to a reduction in pain and inflammation and an increase in seizure threshold.
Biochemical and Physiological Effects:
Studies have shown that 4-(6-Propyl-1-cyclohexen-1-yl)morpholine has a low toxicity profile and does not cause significant adverse effects on the liver or kidney function. It has been shown to have a high affinity for the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. Additionally, it has been found to have a moderate affinity for the dopamine receptor, which is involved in the regulation of movement and motivation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(6-Propyl-1-cyclohexen-1-yl)morpholine in lab experiments include its low toxicity profile, high affinity for the serotonin receptor, and potential applications in the treatment of pain and inflammation-related disorders. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of 4-(6-Propyl-1-cyclohexen-1-yl)morpholine. One direction could be to investigate its potential applications in the treatment of other neurological disorders such as depression and anxiety. Another direction could be to explore its potential use as a therapeutic agent in the treatment of cancer. Additionally, further studies could be conducted to optimize the synthesis method of this compound and improve its solubility in water.
Conclusion:
In conclusion, 4-(6-Propyl-1-cyclohexen-1-yl)morpholine is a morpholine derivative that has potential applications in the field of medicine. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of pain and inflammation-related disorders. Further research is needed to fully understand its mechanism of action and explore its potential applications in other neurological disorders and cancer treatment.
Synthesis Methods
The synthesis of 4-(6-Propyl-1-cyclohexen-1-yl)morpholine involves the reaction between 6-propyl-1-cyclohexen-1-amine and morpholine. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of the reaction is dependent on the purity of the starting materials and the reaction conditions.
properties
CAS RN |
14091-95-3 |
|---|---|
Product Name |
4-(6-Propyl-1-cyclohexen-1-yl)morpholine |
Molecular Formula |
C13H23NO |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
4-(6-propylcyclohexen-1-yl)morpholine |
InChI |
InChI=1S/C13H23NO/c1-2-5-12-6-3-4-7-13(12)14-8-10-15-11-9-14/h7,12H,2-6,8-11H2,1H3 |
InChI Key |
ZRMRCDPHXBFVBB-UHFFFAOYSA-N |
SMILES |
CCCC1CCCC=C1N2CCOCC2 |
Canonical SMILES |
CCCC1CCCC=C1N2CCOCC2 |
synonyms |
4-(6-Propyl-1-cyclohexen-1-yl)morpholine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




